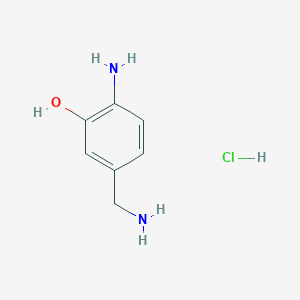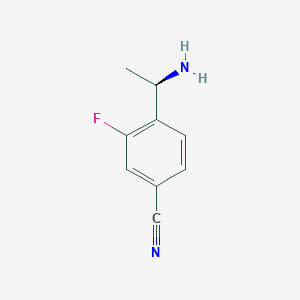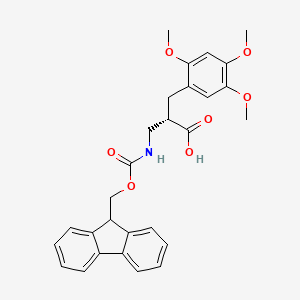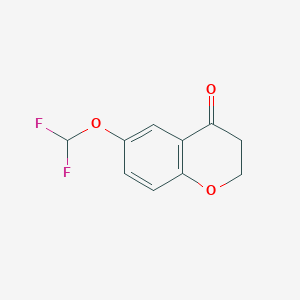![molecular formula C8H6F2N2 B12961041 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12961041.png)
5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine: is a heterocyclic compound that has garnered significant attention in medicinal and agricultural chemistry. The incorporation of fluorinated moieties, such as the difluoromethyl group, into bioactive compounds can modulate their biological and physiological activity by enhancing lipophilicity, bioavailability, and metabolic stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the direct C-H difluoromethylation of pyridines using radical processes. This can be achieved through the use of oxazino pyridine intermediates, which are easily accessed from pyridines. The selectivity can be switched to para by in situ transformation of the oxazino pyridines to pyridinium salts upon acid treatment .
Industrial Production Methods: Industrial production methods for difluoromethylated pyridines often involve metal-catalyzed cross-couplings and C-H difluoromethylation without pre-installed functional groups. These methods are preferred due to their efficiency and economic viability .
Analyse Des Réactions Chimiques
Types of Reactions: 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Applications De Recherche Scientifique
Chemistry: 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine is used in the synthesis of complex organic molecules and as a building block in medicinal chemistry .
Biology: The compound’s ability to modulate biological activity makes it valuable in the development of bioactive molecules for research purposes .
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic applications, including as a scaffold for drug development .
Industry: The compound’s unique properties make it useful in the development of agrochemicals and other industrial applications .
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can interact with targeting enzymes through hydrogen bonding, serving as a bioisostere of alcohol, thiol, and amine moieties. This interaction can modulate the biological activity of the compound, enhancing its efficacy and stability .
Comparaison Avec Des Composés Similaires
- 2-Difluoromethylpyridine
- 3-Difluoromethylpyridine
- 5-Difluoromethyl-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
Comparison: 5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine is unique due to its specific structural configuration and the presence of the difluoromethyl group at the 5-position. This configuration enhances its biological activity and stability compared to other difluoromethylated pyridines .
Propriétés
Formule moléculaire |
C8H6F2N2 |
|---|---|
Poids moléculaire |
168.14 g/mol |
Nom IUPAC |
5-(difluoromethyl)-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)7-2-1-5-6(12-7)3-4-11-5/h1-4,8,11H |
Clé InChI |
KDRGYMSQEYEZGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1NC=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(2R,3S,4R)-3,4-di(acetyloxy)-3,4-dihydro-2H-pyran-2-yl]methyl acetate](/img/structure/B12961006.png)




![N1-(4-Chlorophenyl)-N2-(1-(2-(2-guanidinoacetamido)ethyl)-1-azaspiro[5.5]undecan-4-yl)oxalamide 2,2,2-trifluoroacetate](/img/structure/B12961028.png)

